AC-Leu-NH2
Description
Ac-Leu-NH₂ (N-Acetyl-L-leucinamide) is a synthetic leucine derivative with the CAS number 28529-34-2. Its molecular formula is C₈H₁₆N₂O₂, and it has a molecular weight of 172.22 g/mol. Structurally, it features an acetylated N-terminus and an amidated C-terminus, modifications that enhance its stability and specificity in biological systems . The compound is a white crystalline powder with a melting point of 200–202°C and a predicted density of 1.024 g/cm³. It is stored at –80°C to –20°C for long-term stability .
Ac-Leu-NH₂ is primarily used in biochemical research, particularly in studies involving the mammalian target of rapamycin (mTOR) pathway. It acts as a leucine antagonist, counteracting the mTOR-activating effects of natural leucine (Leu) and modulating autophagy in cancer cells, thereby influencing their sensitivity to chemotherapeutic agents like cisplatin .
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-acetamido-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-5(2)4-7(8(9)12)10-6(3)11/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPXQAHAQREGGN-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30937178 | |
| Record name | 2-[(1-Hydroxyethylidene)amino]-4-methylpentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16624-68-3 | |
| Record name | N-Acetyl-D-leucineamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016624683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(1-Hydroxyethylidene)amino]-4-methylpentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares Ac-Leu-NH₂ with structurally or functionally related compounds:
Mechanistic Differences
- Ac-Leu-NH₂ vs. Leucine : While leucine activates mTOR to suppress autophagy and enhance cancer cell survival, Ac-Leu-NH₂ antagonizes this effect, restoring autophagy and increasing cisplatin sensitivity .
- Ac-Leu-NH₂ vs. Z-Ala-Leu-NH₂ : The benzyloxycarbonyl (Z) group in Z-Ala-Leu-NH₂ enhances its role as a protease substrate, whereas Ac-Leu-NH₂’s acetyl group confers specificity in mTOR pathway modulation .
- Ac-Leu-NH₂ vs. Longer Peptides : Multi-residue peptides (e.g., Ac-His-Trp-Ala-Val-Gly-His-Leu-NH₂) exhibit broader receptor interactions, unlike Ac-Leu-NH₂, which targets leucine-specific pathways .
Research Findings
- In BCAT1-knockdown cancer cells, Ac-Leu-NH₂ reversed mTOR activation and restored autophagy, demonstrating its role as a leucine-signaling disruptor .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
